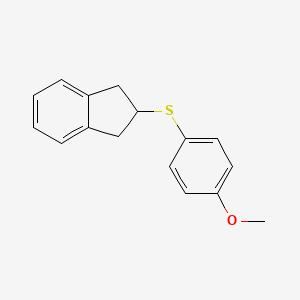

2-(4-Methoxy-phenylthio)-indan

Description

General Significance of Indan (B1671822) Scaffolds in Organic Chemistry

The indan framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in organic and medicinal chemistry. nih.govresearchgate.nettandfonline.com This scaffold is present in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities. nih.gov The rigidity and defined three-dimensional shape of the indan moiety make it an attractive template for the design of molecules that can interact with specific biological targets. nih.gov

One of the most notable examples of a drug containing the indan structure is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. nih.gov The indan core is also a key component in numerous preclinical and clinical candidates with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents. nih.gov The versatility of the indan scaffold allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.govtandfonline.com

Relevance of Aryl Thioether Linkages in Synthetic Molecules

Aryl thioethers, characterized by a sulfur atom bridging two aryl groups or an aryl and an alkyl group, are crucial functional groups in chemical science. nih.govnsf.gov This linkage is found in a wide array of molecules, from polymers and functional materials to pharmaceuticals. nih.govnsf.gov The presence of the sulfur atom imparts unique properties to the molecule, including increased polarizability and the ability to engage in specific interactions with biological targets. nih.gov

In medicinal chemistry, the aryl thioether moiety is considered a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nsf.gov A number of commercially available drugs feature this linkage, highlighting its importance in drug design. nih.gov The synthesis of aryl thioethers is a well-developed area of organic chemistry, with methods such as transition-metal-catalyzed cross-coupling reactions being widely employed. nih.govnsf.gov Recent advancements have also focused on more sustainable and efficient synthetic routes, such as nickel-catalyzed aryl thioether metathesis. d-nb.info The ability to form carbon-sulfur bonds with high precision allows for the late-stage functionalization of complex molecules, a valuable strategy in the development of new therapeutic agents. nsf.gov Furthermore, the thioether linkage is a key component in sulfur-functionalized metal-organic frameworks, where the sulfur's affinity for metal ions leads to unique material properties. nih.gov

Overview of 2-(4-Methoxy-phenylthio)-indan: Structural Context and Research Interest

The compound this compound integrates the structural features of both the indan scaffold and an aryl thioether linkage. The molecule consists of an indan group attached at its 2-position to a sulfur atom, which is in turn bonded to a p-methoxyphenyl group. The methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group, which can influence the electronic properties of the entire molecule.

The combination of the rigid indan framework and the flexible, polarizable thioether linkage creates a molecule with a distinct three-dimensional architecture. Research interest in this and similar compounds stems from the potential for synergistic or unique properties arising from the combination of these two important chemical motifs. nih.govnsf.gov The specific placement of the methoxy group and the thioether linkage on the indan scaffold can lead to specific conformations and interactions with other molecules, making it a subject of interest for structural and synthetic chemistry studies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16OS |

|---|---|

Molecular Weight |

256.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C16H16OS/c1-17-14-6-8-15(9-7-14)18-16-10-12-4-2-3-5-13(12)11-16/h2-9,16H,10-11H2,1H3 |

InChI Key |

DPBJGARQKWLTAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SC2CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 2 4 Methoxy Phenylthio Indan and Its Analogues

Strategies for the Construction of the 2-Substituted Indan (B1671822) Core

The formation of a 2-substituted indan framework is a foundational step in the synthesis of the target molecule. This can be achieved through various organic synthesis strategies, each with its own set of advantages and limitations.

Classical Organic Synthesis Routes

Traditional methods for constructing the 2-substituted indan core often rely on well-established reactions in organic chemistry. These routes typically involve the functionalization of readily available starting materials like indanone or indene. For instance, the reduction of a 2-substituted indanone can yield the corresponding 2-substituted indan. Another classical approach involves the electrophilic addition to indene, which can introduce a functional group at the 2-position, although regioselectivity can sometimes be a challenge.

One of the most versatile classical methods for introducing a thioether at the 2-position of an indan framework involves the Mitsunobu reaction. nih.govnih.gov This reaction allows for the conversion of a secondary alcohol, such as 2-indanol, to a thioether with inversion of stereochemistry. nih.govbeilstein-journals.org The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a thiol, in this case, 4-methoxythiophenol.

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent | Role |

| 2-Indanol | Substrate (Alcohol) |

| 4-Methoxythiophenol | Nucleophile |

| Triphenylphosphine (PPh₃) | Activating Agent |

| Diethyl azodicarboxylate (DEAD) | Activating Agent |

Transition Metal-Catalyzed Approaches

Modern organic synthesis has increasingly relied on transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the synthesis of aryl thioethers. nih.govresearchgate.net For the construction of 2-(4-Methoxy-phenylthio)-indan, a palladium catalyst can be employed to facilitate the coupling of a 2-functionalized indan derivative with a sulfur source.

A common strategy involves the use of a 2-haloindan (e.g., 2-bromoindan) or a 2-indanyl triflate as the electrophilic partner and 4-methoxythiophenol or its corresponding thiolate as the nucleophilic partner. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with various phosphine-based ligands being commonly employed to enhance catalytic activity and selectivity. nih.gov

Green Chemistry and Sustainable Synthetic Considerations

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. researchgate.netmdpi.com This includes the use of less toxic reagents, milder reaction conditions, and solvents with a lower environmental impact. For the synthesis of this compound, green chemistry approaches could involve the use of catalytic systems that operate in greener solvents like water or ethanol, or even under solvent-free conditions. researchgate.net

Introduction of the 4-Methoxy-phenylthio Moiety

The formation of the thioether bond is the pivotal step in the synthesis of this compound. This transformation requires the creation of a carbon-sulfur bond at the C2 position of the indan ring.

Thioether Bond Formation Reactions and Mechanistic Aspects

The formation of the C-S bond can be achieved through several reaction types. As mentioned earlier, the Mitsunobu reaction provides a reliable method for this transformation from an alcohol precursor. nih.gov The mechanism of the Mitsunobu reaction involves the in situ formation of an alkoxyphosphonium salt from the alcohol, triphenylphosphine, and DEAD. This intermediate then undergoes an Sₙ2 reaction with the thiolate anion of 4-methoxythiophenol, leading to the formation of the desired thioether and triphenylphosphine oxide as a byproduct. beilstein-journals.org

Another fundamental approach is the nucleophilic substitution reaction. This can involve the reaction of a 2-haloindan with the sodium or potassium salt of 4-methoxythiophenol. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the displacement of the halide by the thiolate nucleophile. The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often being used to facilitate the reaction.

Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, offer a versatile and efficient means of forming the aryl thioether linkage. nih.govresearchgate.net The catalytic cycle generally involves the oxidative addition of the 2-haloindan to the palladium(0) catalyst, followed by transmetalation with the thiolate (or coordination of the thiol and deprotonation), and finally, reductive elimination to yield the this compound and regenerate the palladium(0) catalyst.

Regioselectivity and Stereoselectivity in Thioetherification

The regioselectivity of the thioetherification reaction is crucial for ensuring that the 4-methoxy-phenylthio group is introduced specifically at the C2 position of the indan ring. When starting with a pre-functionalized 2-substituted indan, such as 2-indanol or 2-haloindan, the regioselectivity is inherently controlled by the position of the leaving group.

Stereoselectivity becomes a key consideration when the C2 position of the indan is a stereocenter. The Mitsunobu reaction is known to proceed with a clean inversion of configuration at the stereogenic carbon. beilstein-journals.org Therefore, if a specific enantiomer of 2-indanol is used as the starting material, the corresponding enantiomer of this compound with the opposite configuration can be obtained.

For nucleophilic substitution reactions following an Sₙ2 pathway, inversion of stereochemistry is also expected. However, if the reaction proceeds through an Sₙ1 mechanism, which is more likely with secondary carbocations under certain conditions, a racemic or partially racemized product may be formed. The choice of reaction conditions, including the solvent and the nature of the leaving group, can influence the operative mechanism and thus the stereochemical outcome.

In transition metal-catalyzed cross-coupling reactions, the stereochemical outcome at the C2 position of the indan can be more complex and may depend on the specific catalytic system and reaction mechanism. While some palladium-catalyzed cross-coupling reactions can proceed with retention or inversion of configuration, others may lead to racemization. Therefore, careful selection of the catalyst, ligands, and reaction conditions is necessary to achieve the desired stereoselectivity.

Table 2: Summary of Synthetic Approaches

| Method | Starting Material | Key Reagents | Stereochemistry |

| Mitsunobu Reaction | 2-Indanol | PPh₃, DEAD, 4-Methoxythiophenol | Inversion |

| Nucleophilic Substitution (Sₙ2) | 2-Haloindan | 4-Methoxythiophenolate | Inversion |

| Palladium-Catalyzed Cross-Coupling | 2-Haloindan | Pd catalyst, Ligand, 4-Methoxythiophenol | Varies with catalyst and conditions |

Reaction Mechanisms in Compound Formation

The formation of this compound from 4-methoxythiophenol and a 2-halo-indan is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this proposed mechanism, the thiophenoxide ion, generated by the deprotonation of 4-methoxythiophenol by a base, acts as the nucleophile. This potent nucleophile attacks the carbon atom bearing the halogen on the indane ring from the backside, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. Subsequently, the halide ion is expelled, and the new carbon-sulfur bond is formed, resulting in the final product, this compound.

The stereochemistry of the reaction, if a chiral starting material were used, would be expected to proceed with an inversion of configuration at the C-2 position of the indane ring, which is characteristic of an SN2 reaction. The presence of the methoxy (B1213986) group on the phenyl ring of the thiophenol is unlikely to directly participate in the reaction mechanism but will influence the nucleophilicity of the sulfur atom through its electronic effects.

Alternative mechanisms, such as an SN1 pathway, are less likely for a secondary halide like 2-halo-indan unless conditions that favor carbocation formation are employed, such as the use of a polar, protic solvent and a weak nucleophile. However, the strong nucleophilicity of the thiophenoxide anion generally favors the SN2 pathway.

Optimization of Synthetic Parameters and Reaction Yields

The optimization of synthetic parameters is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best outcome. Traditional optimization methods often involve adjusting one variable at a time, which can be time-consuming and may not account for the interplay between different parameters. nih.gov Modern approaches, such as Bayesian optimization, can be employed for a more efficient, multi-parameter screening process to predict optimal reaction conditions. nih.gov

Key parameters that would be considered for optimization in the synthesis of this compound include:

Choice of Base: The strength and nature of the base used to generate the thiophenoxide are critical. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of base can affect the reaction rate and the formation of side products.

Solvent: The solvent can significantly influence the reaction rate and pathway. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures generally lead to faster reactions but can also promote side reactions, such as elimination. The optimal temperature would be determined experimentally to balance reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for the complete conversion of starting materials to the desired product. nih.gov

Nature of the Leaving Group: The reactivity of the 2-halo-indan will depend on the nature of the halogen. Generally, the reactivity follows the order I > Br > Cl > F for SN2 reactions.

An illustrative table of parameters that could be optimized for this synthesis is presented below.

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Base | Sodium Hydroxide | Potassium Carbonate | Sodium Hydride |

| Solvent | Dimethylformamide (DMF) | Acetonitrile | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | 50 °C | 80 °C |

| Leaving Group | 2-Bromo-indan | 2-Chloro-indan | 2-Iodo-indan |

By systematically adjusting these parameters, it is possible to enhance the reaction yield and purity of this compound. For instance, in related syntheses of thioether compounds, the choice of solvent and base has been shown to be critical in achieving high yields.

Advanced Spectroscopic and Structural Characterization of 2 4 Methoxy Phenylthio Indan

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(4-methoxyphenylthio)-indan, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, supported by two-dimensional (2D) correlation experiments, is essential to confirm its covalent structure and provide insights into its spatial arrangement.

The ¹H NMR spectrum of 2-(4-methoxyphenylthio)-indan is predicted to exhibit distinct signals corresponding to the protons of the indan (B1671822) skeleton and the 4-methoxyphenylthio substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.

The indan moiety is expected to show complex signals for its aliphatic protons. The proton at the C2 position (H2), being directly attached to the carbon bearing the thioether linkage, would appear as a multiplet. Its chemical shift would be influenced by the deshielding effect of the adjacent sulfur atom. The four protons of the two methylene (B1212753) groups (C1 and C3) are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are expected to appear as four distinct multiplets in the aliphatic region of the spectrum.

The 4-methoxyphenylthio moiety presents a more straightforward pattern. The aromatic protons on this ring system form an AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the sulfur atom (H2' and H6') are expected to resonate downfield compared to the two protons meta to the sulfur (H3' and H5'), due to the influence of the sulfur atom. The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. rsc.org

The aromatic protons of the indan's benzene (B151609) ring (H4, H5, H6, H7) will also produce signals in the aromatic region, typically appearing as a set of multiplets. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 2-(4-Methoxy-phenylthio)-indan

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4, H5, H6, H7 (Indan) | 7.10 - 7.30 | m | - |

| H2', H6' (4-Methoxyphenyl) | 7.30 - 7.45 | d | ~8.8 |

| H3', H5' (4-Methoxyphenyl) | 6.80 - 6.95 | d | ~8.8 |

| H2 (Indan) | 4.00 - 4.20 | m | - |

| -OCH₃ | ~3.85 | s | - |

| H1a, H1b, H3a, H3b (Indan) | 2.90 - 3.40 | m | - |

Note: Predicted values are based on typical chemical shifts for substituted indanes and aryl thioethers. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The assignments are based on predicted chemical shifts, which are influenced by hybridization, substituent effects, and molecular geometry.

The carbon atom of the methoxy group (-OCH₃) is expected to appear at approximately 55-56 ppm. nih.govresearchgate.net The aliphatic carbons of the indan moiety (C1, C2, and C3) will resonate in the upfield region of the spectrum. C2, being directly bonded to the sulfur atom, will be shifted downfield relative to C1 and C3.

The aromatic region will contain signals for the ten aromatic carbons. The carbon atoms of the 4-methoxyphenyl (B3050149) ring can be distinguished based on their substitution pattern. The carbon atom bonded to the sulfur (C1') and the carbon bonded to the methoxy group (C4') are quaternary and will show distinct chemical shifts. The protonated aromatic carbons will be assigned based on established substituent effects. The rotation of the methoxy group can influence the chemical shift of the aromatic carbons. nih.gov Unusual chemical shifts for methoxy groups (around 62 ppm instead of the typical 56 ppm) have been reported for sterically hindered aromatic compounds where the methoxy group is forced out-of-plane with the aromatic ring. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (Quaternary) | 125 - 160 |

| Aromatic CH | 114 - 135 |

| -OCH₃ | ~55.5 |

| C2 (Indan) | 45 - 50 |

| C1, C3 (Indan) | 35 - 40 |

Note: Predicted values are based on typical chemical shifts for related structures. Assignments would be confirmed using 2D NMR techniques.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguous assignment and for probing the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the indan aliphatic system, confirming the relationships between H2 and the protons on C1 and C3. It would also confirm the coupling between the ortho and meta protons on the 4-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is the primary tool for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the singlet at ~3.85 ppm in the ¹H spectrum would correlate with the carbon signal at ~55.5 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C4' carbon would confirm its assignment. Correlations from the H2 proton of the indan ring to the C1' of the phenylthio ring would definitively establish the connection between the two main parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, even if they are not directly bonded. NOESY is particularly powerful for conformational analysis. For 2-(4-methoxyphenylthio)-indan, NOESY could show correlations between the H2 proton of the indan ring and the ortho-protons (H2', H6') of the phenylthio ring. The intensity of these cross-peaks would provide information about the preferred rotational conformation (conformer) around the C2-S bond.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. mcgill.caperkinelmer.com These methods are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and offering insights into molecular conformation. nih.govmdpi.comarxiv.org

The FTIR and Raman spectra of 2-(4-methoxyphenylthio)-indan would be characterized by vibrations originating from the aromatic rings, the aliphatic indan backbone, the thioether linkage, and the methoxy group.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Bands corresponding to the CH and CH₂ groups of the indan moiety are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretching: A series of bands, often sharp, are expected in the 1450-1610 cm⁻¹ region, which are characteristic of the phenyl and substituted phenyl rings.

Aryl Thioether (C-S) Stretching: The C-S stretching vibration for aryl thioethers is typically weak in the IR spectrum but can be more prominent in the Raman spectrum. It is expected in the 600-750 cm⁻¹ region.

Aryl Ether (C-O) Stretching: The methoxy group will give rise to a strong C-O stretching band, typically observed around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

Out-of-Plane (OOP) C-H Bending: Strong bands in the 690-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings. The 1,2-disubstituted indan ring and the 1,4-disubstituted phenylthio ring will have distinct OOP bending modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Medium |

| Symmetric C-O-C Stretch | ~1030 | Medium | Weak |

| C-S Stretch | 600 - 750 | Weak | Medium |

| Aromatic C-H OOP Bending | 690 - 900 | Strong | Weak |

The flexibility of 2-(4-methoxyphenylthio)-indan is primarily due to the rotation around the C(indan)-S and S-C(aryl) bonds. Different spatial arrangements, or conformers, can give rise to slightly different vibrational frequencies. nih.govmdpi.comarxiv.org A detailed analysis of the vibrational spectra, often aided by theoretical calculations (such as Density Functional Theory, DFT), can help identify the most stable conformer or the presence of a mixture of conformers at room temperature. nih.gov Certain low-frequency skeletal bending and torsional modes are particularly sensitive to changes in dihedral angles and can serve as conformational markers.

Fermi resonance is a phenomenon where an overtone or combination band gains intensity by interacting with a fundamental vibrational mode of the same symmetry that lies at a similar energy. This interaction can also cause a shift in the frequencies of both bands and the appearance of a doublet where a single peak was expected. While predicting specific instances of Fermi resonance without experimental data is difficult, it is a potential complicating factor in spectral interpretation. Should bands in the experimental spectrum appear as unexpected doublets or with unusual intensity, Fermi resonance with a nearby combination or overtone band would be a plausible explanation. This phenomenon is often observed in the C-H stretching region or in the fingerprint region of molecules with aromatic rings.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Therefore, the generation of the specified article cannot be completed at this time due to the absence of the necessary foundational research data for "this compound".

Computational and Theoretical Chemistry Studies of 2 4 Methoxy Phenylthio Indan

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It would typically be employed to determine various properties of 2-(4-Methoxy-phenylthio)-indan.

Ground State Geometry Optimization and Conformational Preferences

This subsection would have presented the optimized three-dimensional structure of this compound, including key bond lengths, bond angles, and dihedral angles. An analysis of different possible conformations and their relative energies would have shed light on the molecule's preferred spatial arrangement.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

An examination of the electronic structure would involve the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of a molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map would have visualized the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

NBO analysis provides insights into the bonding and electronic delocalization within a molecule. This analysis would have detailed the nature of the chemical bonds, lone pairs, and any significant charge transfer interactions between different parts of the this compound molecule.

Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis would have identified the specific atoms in this compound that are most likely to participate in chemical reactions.

Advanced Conformational Analysis and Energy Landscapes

A more advanced conformational analysis would have explored the potential energy surface of the molecule in greater detail, identifying all stable conformers and the energy barriers for interconversion between them. This would provide a comprehensive understanding of the molecule's flexibility and dynamic behavior.

Molecular Dynamics Simulations

Molecular dynamics simulations would offer a time-resolved view of the molecule's behavior, simulating its movements and interactions with its environment (such as a solvent) over time. This would provide insights into its structural stability, conformational changes, and transport properties.

While the requested computational and theoretical chemistry studies are standard techniques for characterizing a molecule, specific data for this compound is not currently available in the accessible scientific literature. Future research may provide the necessary data to populate the detailed analysis outlined above.

Conformational Sampling and Stability in Different Environments

The three-dimensional structure of a molecule is not static and can adopt various conformations, which are different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods are powerful tools for exploring the conformational landscape of a molecule and identifying its most stable forms.

For molecules containing a thioether linkage and a phenyl group, such as the N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, computational calculations have identified stable conformer pairs, often referred to as gauche and cis conformations unifesp.br. These studies, employing methods like B3LYP/6-311++G(d,p), indicate that the relative stability of these conformers can be influenced by the nature of the substituents on the phenyl ring unifesp.br. In the gas phase, gauche conformers are often found to be the most stable unifesp.br. The stability of these conformers is dictated by a balance of steric and electronic effects, including orbital interactions that can be analyzed using Natural Bond Orbital (NBO) analysis unifesp.br.

While direct experimental data on the conformational preferences of this compound is not available in the provided search results, based on analogous structures, it is expected that the molecule will exhibit a complex conformational landscape with multiple stable conformers. The relative orientation of the 4-methoxyphenylthio group with respect to the indan (B1671822) ring will be a key determinant of conformational stability.

Table 1: Predicted Stable Conformers and Influencing Factors

| Conformer Type | Key Dihedral Angle(s) | Predicted Stabilizing Interactions | Predicted Destabilizing Interactions |

|---|---|---|---|

| Gauche | C-C-S-C | Hyperconjugative interactions (e.g., σ -> π*) | Steric hindrance between phenyl and indan rings |

Solvent Effects on Molecular Conformation and Dynamics

The surrounding environment, particularly the solvent, can have a profound impact on the conformational equilibrium of a molecule. Computational models that account for solvent effects are therefore essential for a realistic description of molecular behavior in solution.

The Polarisable Continuum Model (PCM) is a widely used computational method to study the effect of solvents on molecular properties unifesp.br. Studies on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have shown that as the polarity of the solvent increases, there is a progressive increase in the population of the more polar conformer unifesp.br. This is because polar solvents can better stabilize conformers with larger dipole moments. For example, the population of the cis conformer in these acetamides increases with increasing solvent permittivity unifesp.br.

Molecular dynamics (MD) simulations in explicit solvent offer a more detailed picture of how solvent molecules interact with a solute and influence its conformational dynamics. rsc.org. For flexible molecules, MD simulations can reveal the distribution of different conformers in various solvents like chloroform, dimethyl sulfoxide (DMSO), methanol, and water rsc.org. These simulations can show, for instance, that a molecule might adopt a helical conformation in a non-polar solvent like chloroform, but a mixture of other structures in more polar solvents rsc.org.

For this compound, it is anticipated that its conformational preferences will be sensitive to the solvent environment. The presence of the polar methoxy (B1213986) group and the sulfur atom suggests that polar solvents could significantly influence the relative energies of its conformers. Computational studies using PCM or explicit solvent MD simulations would be necessary to quantify these effects and predict the dominant conformations in different biological and chemical environments.

Molecular Modeling of Interactions

Understanding how a molecule like this compound interacts with biological macromolecules is fundamental to predicting its pharmacological activity. Molecular modeling techniques, particularly molecular docking, are instrumental in this regard.

Ligand-Target Binding Prediction and Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex dergipark.org.tr. The goal of ligand-target docking is to predict the binding mode and affinity of a ligand to a specific protein target.

The general workflow for ligand-target binding prediction involves several steps:

Preparation of the protein and ligand structures: This includes obtaining the 3D structures, often from databases like the Protein Data Bank (PDB), and preparing them for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Conformational sampling: The docking algorithm explores a large number of possible conformations of the ligand within the binding site of the protein.

Scoring: A scoring function is used to estimate the binding affinity for each conformation, and these scores are used to rank the different binding poses nih.gov.

Table 2: Common Methodologies in Ligand-Target Binding Prediction

| Methodology | Description | Key Software/Tools |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | AutoDock, PyRx, Schrödinger Maestro |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, assessing the stability of ligand-protein complexes. | GROMACS, AMBER |

Mechanistic Insights from Computational Docking Studies

Computational docking studies can provide valuable mechanistic insights into how a ligand interacts with its target protein at the molecular level. These studies can identify key amino acid residues in the binding site that form important interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.gov.

For example, in a study of potential inhibitors for Leishmania major proteins, molecular docking was used to identify herbal compounds with high binding affinities and to characterize their interactions with the active sites of the target enzymes nih.gov. Similarly, docking studies have been employed to understand the binding of anti-inflammatory compounds to targets like NF-κB mdpi.com. The results of these studies can elucidate the mechanism of action of a compound and guide the design of more potent and selective inhibitors nih.gov.

While specific docking studies for this compound are not detailed in the provided search results, its chemical structure suggests several potential interactions. The methoxy group can act as a hydrogen bond acceptor, while the phenyl and indan rings can engage in hydrophobic and π-π stacking interactions with the protein's binding pocket. The sulfur atom can also participate in various non-covalent interactions. Docking this compound into the active sites of relevant biological targets would be a critical step in understanding its potential therapeutic effects and mechanism of action.

Chemical Reactivity and Derivatization Strategies for 2 4 Methoxy Phenylthio Indan

Electrophilic and Nucleophilic Reactions of the Indan (B1671822) System

The indan system, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, presents sites for both aromatic and aliphatic reactions.

Electrophilic Aromatic Substitution: The benzene ring of the indan moiety can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com In such reactions, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The rate and regioselectivity of these substitutions are influenced by the electronic properties of the substituents on the ring. wikipedia.orglibretexts.org The alkyl portion of the indan system is an activating group, directing incoming electrophiles to the ortho and para positions relative to the fused cyclopentane ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The formation of a resonance-stabilized carbocation, known as an arenium ion or sigma complex, is a key intermediate in this two-step mechanism. byjus.comlibretexts.org

Reactions on the Cyclopentane Ring: The aliphatic cyclopentane portion of the indan system is less reactive towards electrophiles and nucleophiles compared to the aromatic ring. However, reactions can occur at the benzylic positions (C1 and C3) under specific conditions, such as radical halogenation, due to the stabilization of the resulting radical by the adjacent aromatic ring. The presence of the bulky thioether group at the C2 position can sterically hinder reactions at the adjacent C1 and C3 positions.

Reactions at the Thioether Linkage (e.g., Oxidation, Cleavage)

The thioether linkage is a versatile functional group that can undergo several transformations, primarily oxidation and cleavage.

Cleavage: The carbon-sulfur bonds in the thioether can be cleaved under various conditions. The C(sp³)–S bond, specifically the bond between the indan C2 carbon and the sulfur, can be cleaved using metal-free methods with reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org Palladium-catalyzed reactions have also been developed for the alkyl-aryl exchange of thioethers, involving the cleavage of the C(sp³)–S bond. researchgate.netchemrxiv.org These reactions often proceed through mechanisms that avoid radical pathways. researchgate.net The cleavage of thioethers can lead to the formation of thiols, disulfides, or other functional groups, providing a route to further derivatization. organic-chemistry.orgmdpi.com

Transformations of the Methoxy-phenyl Moiety (e.g., Demethylation, Electrophilic Aromatic Substitution)

The 4-methoxy-phenyl group offers two primary sites for chemical transformation: the methoxy (B1213986) group itself and the aromatic ring.

Demethylation: The methyl group of the methoxy ether can be cleaved to yield the corresponding phenol. This demethylation is a common transformation in organic synthesis. acs.org Various reagents can be employed for this purpose, including strong acids like HBr or HI, Lewis acids such as BBr₃ or aluminum halides, and nucleophilic reagents like thiolates. google.comgoogle.comresearchgate.net The use of thiols, such as dodecanethiol or thiophenol, in the presence of a base is an effective method for the demethylation of aromatic methoxy groups. google.com Biocatalytic methods using enzymes like cobalamin-dependent methyltransferases have also been developed for the anaerobic demethylation of methyl phenyl ethers. nih.gov

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the phenyl ring. libretexts.org This is due to the ability of the oxygen atom to donate a lone pair of electrons into the aromatic system, stabilizing the carbocation intermediate formed during the reaction. libretexts.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions will predominantly occur at the positions ortho to the methoxy group (C3 and C5), as the para position is occupied by the thioether linkage.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of 2-(4-methoxy-phenylthio)-indan allows for the systematic exploration of its chemical space and the study of structure-reactivity relationships.

Systematic structural modifications of this compound can be achieved by altering each of its three core components.

| Modification Site | Type of Modification | Synthetic Approach | Potential Derivatives |

| Indan Moiety | Substitution on the aromatic ring | Electrophilic Aromatic Substitution (Nitration, Halogenation) | Nitro-indan derivatives, Halo-indan derivatives |

| Modification of the cyclopentane ring | Ring expansion or functionalization of benzylic positions | Benzocycloheptene analogues, 1- or 3-functionalized indans | |

| Thioether Linkage | Oxidation | Oxidation with H₂O₂ or peroxy acids | 2-(4-Methoxy-phenylsulfinyl)-indan, 2-(4-Methoxy-phenylsulfonyl)-indan |

| Methoxy-phenyl Moiety | Demethylation | Treatment with BBr₃ or thiolates | 4-((Indan-2-yl)thio)phenol |

| Substitution on the aromatic ring | Electrophilic Aromatic Substitution (Nitration, Halogenation) | 2-((3-Nitro-4-methoxyphenyl)thio)indan, 2-((3-Halo-4-methoxyphenyl)thio)indan | |

| Replacement of the methoxy group | Demethylation followed by etherification | Analogues with different alkoxy groups |

The synthesis of various substituted indane derivatives has been reported in the literature, providing pathways to modify the indan backbone. researchgate.netpreprints.orgrsc.org Similarly, methods for the synthesis of unsymmetrical diaryl thioethers can be adapted to introduce different aryl groups in place of the 4-methoxyphenyl (B3050149) moiety. nih.gov

While specific structure-reactivity relationship (SAR) studies focusing on the chemical transformations of this compound are not extensively documented in the literature, general principles of organic chemistry allow for predictions about how structural modifications would influence its reactivity.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro groups) on either aromatic ring would decrease the nucleophilicity of that ring, making electrophilic aromatic substitution more difficult. Conversely, electron-donating groups would enhance the rate of these reactions. libretexts.org

Steric Effects: The bulky nature of the indan group and the thioether linkage can influence the regioselectivity of reactions on the methoxy-phenyl moiety. For instance, electrophilic attack at the positions ortho to the methoxy group might be sterically hindered.

Reactivity of the Thioether Linkage: The electronic nature of the substituents on both the indan and the phenyl rings can affect the ease of oxidation and cleavage of the thioether bond. Electron-withdrawing groups would make the sulfur atom less nucleophilic and potentially more susceptible to certain types of cleavage.

The study of how systematic structural changes affect the chemical reactivity of the molecule is crucial for designing new derivatives with desired chemical properties and for optimizing synthetic routes to these compounds.

Mechanistic Investigations of Molecular Interactions of 2 4 Methoxy Phenylthio Indan Excluding Clinical/safety

Molecular Target Identification and Binding Studies (In Vitro/Biochemical Level)

There is no publicly available information identifying the specific molecular targets of 2-(4-Methoxy-phenylthio)-indan. Consequently, data on its binding mechanisms at a biochemical level is absent from the scientific literature.

Enzyme Modulation Mechanisms (e.g., Kinetic Parameters, Binding Affinities)

No studies detailing the effects of this compound on enzyme activity have been found. As a result, crucial data such as kinetic parameters (e.g., Ki, IC50) and binding affinities, which would elucidate its mechanism as a potential enzyme modulator, are not available.

Receptor Binding Mechanisms (e.g., Ligand-Receptor Interaction Fingerprints)

Information regarding the interaction of this compound with any specific receptors is not present in the reviewed literature. Therefore, details on its ligand-receptor interaction fingerprints, which would describe the specific binding modes and key interacting residues, cannot be provided.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

No structure-activity relationship (SAR) studies for this compound or its analogs have been published. SAR studies are essential for understanding how chemical modifications to the molecule's structure would affect its biological activity and molecular interactions. Without such studies, it is not possible to delineate the pharmacophore or key structural features responsible for any potential biological effects.

Exploration of Chemical Space and Scaffold Hopping Based on Interaction Profiles

Given the lack of information on the molecular interaction profiles of this compound, there are no reported efforts in the scientific literature regarding the exploration of its chemical space or scaffold hopping strategies. These advanced medicinal chemistry techniques are employed to discover novel compounds with improved properties based on a known active molecule, which in this case, has not been established.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(4-Methoxy-phenylthio)-indan, and how can reaction conditions be optimized?

A robust synthesis involves palladium-catalyzed cross-coupling between thio-oxindole derivatives and arynes, as demonstrated in analogous systems like 2-(Arylthio)indolenines. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., XPhos) to enhance chemoselectivity .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product formation .

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical.

What spectroscopic techniques are essential for structural characterization of this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ ~3.8 ppm, aromatic protons in the indan core).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FT-IR : Key bands include C-S stretch (~680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configuration .

How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Test hypolipidemic activity using HepG2 cells with cholesterol/lipid uptake assays, following protocols for structurally related 2-(substituted phenyl)indan-1,3-diones .

- Dose-response curves : Evaluate IC₅₀ values at 1–100 μM.

- Control compounds : Include known hypolipidemic agents (e.g., statins) for comparative analysis .

Advanced Research Questions

How can QSAR models explain the hypolipidemic activity of this compound derivatives?

- Descriptor selection : Compute hydrogen atomic charge on the indan sp³ carbon and dipole moment using AM1 semi-empirical methods. These correlate with hypocholesteremic and hypotriglyceridemic activities, respectively .

- Validation : Use multivariate regression (e.g., partial least squares) with a training set (≥15 derivatives) and test set (≥5 derivatives). Cross-validate via leave-one-out methods .

- Outlier analysis : For discrepancies (e.g., 3,4-dichloro derivatives), re-evaluate steric effects via molecular docking .

How should researchers address contradictions in activity data across structurally similar analogs?

- Data triangulation : Combine experimental results (e.g., in vitro assays), computational predictions (QSAR), and crystallographic data to identify outliers .

- Mechanistic studies : Probe electronic effects (e.g., Hammett σ values) to resolve anomalies. For example, electron-withdrawing substituents may reduce activity despite favorable QSAR predictions .

- Reproducibility checks : Verify reaction purity and assay conditions (e.g., cell passage number, solvent residues) .

What catalytic mechanisms are plausible for synthesizing sulfur-containing indan derivatives?

- Pd-mediated pathways : Oxidative addition of aryl halides to Pd(0), followed by transmetallation with thiolate nucleophiles. The methoxy group’s electron-donating effect accelerates coupling .

- Radical pathways : Under UV light, thiyl radicals (RS•) may form, enabling C-S bond formation. Confirm via EPR spectroscopy .

How does the 4-methoxy-phenylthio substituent influence biological activity compared to other substituents?

- SAR analysis : Compare with analogs (e.g., 4-fluoro or 4-chloro derivatives). The methoxy group’s electron-donating nature enhances membrane permeability but may reduce target binding affinity.

- In silico modeling : Use molecular dynamics to simulate interactions with lipid-regulating enzymes (e.g., HMG-CoA reductase). The sulfur atom’s polarizability may improve hydrophobic pocket binding .

Methodological Resources

- Data repositories : PubChem (for structural/activity data) and EPA DSSTox (toxicity profiles) .

- Software : Gaussian for QSAR descriptor calculations; PyMol for docking studies .

- Ethical guidelines : Follow RIFM criteria for handling bioactive compounds, emphasizing reproducibility and open data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.